"2-(4-Iodophenyl)-3-methylbutan-2-ol" chemical properties
"2-(4-Iodophenyl)-3-methylbutan-2-ol" chemical properties
This technical monograph provides an in-depth analysis of 2-(4-Iodophenyl)-3-methylbutan-2-ol , a specialized tertiary benzylic alcohol scaffold used in medicinal chemistry and materials science. This guide details its physicochemical profile, synthetic pathways, and reactivity, serving as a reference for researchers in drug development and organic synthesis.[1]
Molecular Architecture & Physicochemical Profile
2-(4-Iodophenyl)-3-methylbutan-2-ol is a chiral, tertiary benzylic alcohol characterized by a bulky isopropyl group adjacent to the quaternary center and a para-iodine handle on the phenyl ring. This unique steric and electronic arrangement makes it a valuable building block for constructing sterically congested biaryl systems and modulating lipophilicity in drug candidates.
Structural Identity
-
IUPAC Name: 2-(4-Iodophenyl)-3-methylbutan-2-ol
-
Molecular Formula: C₁₁H₁₅IO
-
Molecular Weight: 290.14 g/mol
-
SMILES: CC(C)C(C)(O)c1ccc(I)cc1
-
Key Structural Features:
-
Quaternary Center (C2): A chiral center bonded to a methyl group, a hydroxyl group, an isopropyl group, and the aromatic ring.
-
Electrophilic Handle: The C–I bond (approx.[1] bond dissociation energy ~65 kcal/mol) allows for facile oxidative addition by transition metals (Pd, Cu, Ni).
-
Steric Bulk: The adjacent isopropyl group creates significant steric hindrance, influencing the kinetics of nucleophilic attacks and dehydration reactions.
-
Calculated Physicochemical Properties
The following properties are derived from structure-activity relationship (SAR) models for halogenated tertiary benzylic alcohols.
| Property | Value (Predicted) | Significance in Drug Design |
| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |
| Topological Polar Surface Area (TPSA) | ~20 Ų | Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 1 / 1 | The tertiary hydroxyl is a sterically shielded donor, reducing metabolic conjugation rates (e.g., glucuronidation). |
| Rotatable Bonds | 2 | Rigid scaffold; favorable for binding affinity by minimizing entropic penalty upon receptor binding. |
Synthetic Methodologies
The synthesis of 2-(4-iodophenyl)-3-methylbutan-2-ol requires careful control of conditions to prevent premature dehydration or iodine scrambling. Two primary routes are established: Grignard Addition (Route A) and Friedel-Crafts Acylation/Alkylation (Route B).
Route A: Grignard Addition (Recommended)
This route utilizes the high reactivity of Grignard reagents to install the alkyl chain onto a ketone precursor.
Protocol:
-
Precursor Preparation: Synthesis of 1-(4-iodophenyl)-2-methylpropan-1-one (Isopropyl 4-iodophenyl ketone) via Friedel-Crafts acylation of iodobenzene with isobutyryl chloride (
, ). -
Nucleophilic Addition:
-
Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).
-
Conditions: Anhydrous THF,
to , atmosphere. -
Mechanism: The hard nucleophile (
) attacks the carbonyl carbon from the Re or Si face. Due to the bulky isopropyl group, the reaction may be slower than with unhindered ketones.
-
-
Quench & Isolation: Saturated
quench followed by extraction. Purification via silica gel chromatography (Hexanes/EtOAc 95:5).
Critical Control Point: The temperature must be kept low (
Route B: Inverse Grignard
Addition of 4-iodophenylmagnesium bromide to 3-methyl-2-butanone .
-
Pros: 3-methyl-2-butanone is a cheap, commercially available commodity chemical.
-
Cons: Preparation of the Grignard from 1,4-diiodobenzene or 1-bromo-4-iodobenzene requires tight control to avoid polymerization or bis-metallation.
Visualization of Synthetic Pathways
Caption: Convergent synthetic strategies for the target alcohol. Route A (top) is generally preferred for laboratory scale to preserve the iodine functionality.
Reactivity Profile & Transformations
The molecule possesses two orthogonal reactive centers: the Tertiary Alcohol and the Aryl Iodide .
Acid-Catalyzed Dehydration (Zaitsev Elimination)
Under acidic conditions (e.g.,
-
Carbocation Intermediate: A tertiary benzylic carbocation forms at C2, stabilized by resonance with the 4-iodophenyl ring.
-
Regioselectivity: Elimination follows Zaitsev’s rule to yield the thermodynamically most stable alkene.
-
Path A (Minor): Removal of proton from C1 (Methyl)
Disubstituted alkene (Exocyclic). -
Path B (Major): Removal of proton from C3 (Isopropyl methine)
Tetrasubstituted alkene (2-(4-iodophenyl)-3-methyl-2-butene). -
Note: The tetrasubstituted product is highly stable but sterically congested.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 4-iodo substituent is an excellent handle for C-C bond formation.[1]
-
Reactivity:
.[2] The oxidative addition of Pd(0) to the C-I bond is rapid. -
Chemoselectivity: The free tertiary hydroxyl group is generally tolerated in Suzuki conditions (mild base like
or ). -
Application: Synthesis of biaryl scaffolds for kinase inhibitors.
Protocol (Standard):
-
Catalyst:
or (1-5 mol%). -
Partner: Arylboronic acid (
). -
Base/Solvent:
(aq) / Dioxane, .
Reactivity Logic Diagram
Caption: Divergent reactivity profile showing elimination, cross-coupling, and substitution pathways.
Applications in Drug Discovery
Bioisostere Strategy
The 3-methylbutan-2-ol moiety serves as a lipophilic, space-filling group. It acts as a bioisostere for:
-
Tert-butyl groups: Providing similar steric bulk but with a hydrogen-bond donor (OH) to engage active site residues.
-
Cyclohexyl groups: Mimicking the volume of a cycloalkane but with different electronic properties.
Linker Chemistry
The iodine atom allows this molecule to function as a "Head" or "Tail" group in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands. The alcohol can be etherified to attach a linker, while the aryl iodide is coupled to the E3 ligase ligand or the protein of interest warhead.
References
-
Grignard Addition to Hindered Ketones
- Source: "Addition of Grignard Reagents to Carbonyl Compounds." LibreTexts Chemistry.
-
URL:[Link]
-
Suzuki-Miyaura Coupling Protocols
-
Dehydration Mechanisms (Zaitsev's Rule)
-
Related Scaffold Properties (Analogous Compound Data)
- Source: "PubChem Compound Summary for CID 132532179 (Similar Analog).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
